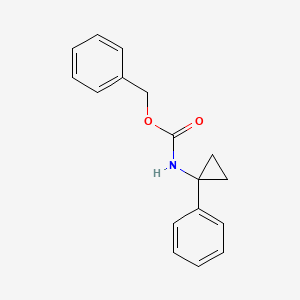
Benzyl (1-phenylcyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (1-phenylcyclopropyl)carbamate is a compound with the molecular formula C17H17NO2 and a molecular weight of 267.33 . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of carbamates, such as this compound, involves various methods. One common method is the carbamoylation process . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method does not require the addition of metal complex catalysts or metal salt additives .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) .Chemical Reactions Analysis
Benzyl carbamates are susceptible to hydrogenation, where it requires initial cleavage, then the resulted amine needs to be protected again . Transcarbamation of benzyl carbamates to alkyl carbamates is very essential .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dry, cool, and well-ventilated place .Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Aryl-1,3-Aminoalcohols and 6-Arylpiperidine-2,4-Diones : Halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates was shown to produce 6-functionalized 4-aryl-1,3-oxazinan-2-ones with varying diastereoselectivity. These compounds could be further elaborated to produce biologically or synthetically significant 6-arylpiperidine-2,4-diones and 3-aryl-1,3-aminoalcohols (Mangelinckx et al., 2010).
Synthesis of Phenyl 1-Benzyloxycarbonylamino Arylmethylphosphinopeptide Derivatives : In another study, benzyl carbamate reacted with aromatic aldehyde and dichlorophenylphosphine to yield phenyl 1-aryl methylphosphinic chloride, which further reacted with an amino acid ester to produce phosphinopeptide derivatives (Dai & Chen, 1997).
Stereospecific Coupling in Chemical Synthesis : Stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters has been developed, showing selective inversion or retention at the electrophilic carbon depending on the ligand used (Harris et al., 2013).
LSD1 Inhibitor Synthesis : Diastereomers of trans-benzyl (1-((4-(2-aminocyclopropyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate hydrochloride, a known LSD1 inhibitor, were synthesized and showed potent isomers against LSD1 with less activity against MAO-A and MAO-B (Valente et al., 2015).
Cholinesterase Inhibition : Novel benzene-based carbamates were synthesized and evaluated for their in vitro ability to inhibit acetyl- and butyrylcholinesterase enzymes, showing promising inhibition of both enzymes (Bąk et al., 2019).
Antibacterial Agents against Gram-Positive Bacteria : A series of (3-benzyl-5-hydroxyphenyl)carbamates exhibited potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria (Liang et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Benzyl (1-phenylcyclopropyl)carbamate are not mentioned in the search results, carbamates are essential for the synthesis of peptides . They are useful protecting groups for amines and can be installed and removed under relatively mild conditions . This suggests potential applications in peptide synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
benzyl N-(1-phenylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16(20-13-14-7-3-1-4-8-14)18-17(11-12-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIOJNFEBGVQOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735301 |
Source


|
| Record name | Benzyl (1-phenylcyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324000-40-9 |
Source


|
| Record name | Benzyl (1-phenylcyclopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B567777.png)
![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)
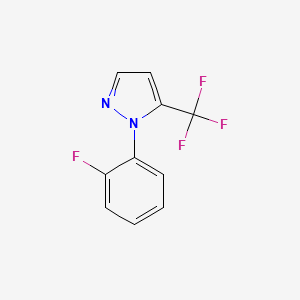

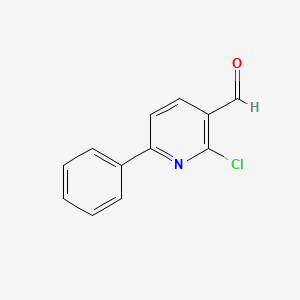
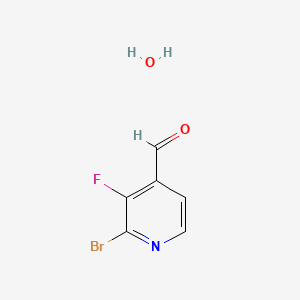
![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)
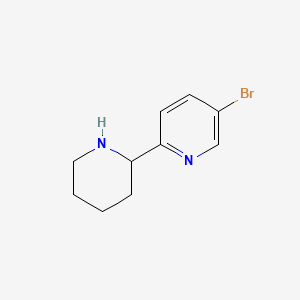
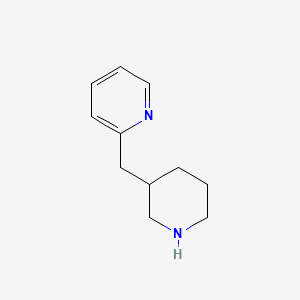
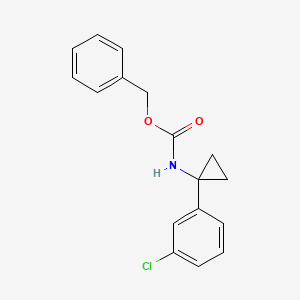
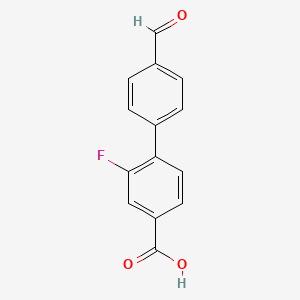
![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)
![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)
